

4-Chloro-5-methylpyridin-2-amine chemical properties

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Compound of Interest

Compound Name: 4-Chloro-5-methylpyridin-2-amine

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **4-Chloro-5-methylpyridin-2-amine**

Senior Application Scientist Note: This technical guide addresses the chemical properties and synthetic applications of **4-Chloro-5-methylpyridin-2-amine** (CAS 1033203-31-4). It must be noted at the outset that while this compound is commercially available, specific, peer-reviewed experimental data regarding its synthesis, reactivity, and spectroscopic characterization are not widely available in public literature. In contrast, its isomers, particularly 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2), are well-documented as key intermediates in pharmaceutical manufacturing.

Therefore, this guide will provide the known computational data for **4-Chloro-5-methylpyridin-2-amine** and leverage robust experimental data from its close structural isomers to provide expert-driven predictions and analogous protocols. This approach ensures scientific integrity while delivering actionable insights for researchers, scientists, and drug development professionals. Throughout this document, a clear distinction is made between data pertaining directly to the target compound and data used for analogous reasoning.

Physicochemical and Structural Properties

4-Chloro-5-methylpyridin-2-amine is a substituted aminopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.^[1] The molecule's structure, featuring an amino group, a chloro group, and a methyl group on the pyridine ring, presents multiple sites for synthetic modification.

Structural and Computed Data

The fundamental properties of **4-Chloro-5-methylpyridin-2-amine** have been calculated and are available through databases such as PubChem. These provide a foundational understanding of the molecule's size, polarity, and hydrogen bonding capabilities.

Property	Value	Source
CAS Number	1033203-31-4	[2]
Molecular Formula	C ₆ H ₇ CIN ₂	[2]
Molecular Weight	142.58 g/mol	[2]
IUPAC Name	4-chloro-5-methylpyridin-2-amine	[2]
SMILES	CC1=CN=C(C=C1Cl)N	[2]
InChIKey	LXLJJADZPBGRJA-UHFFFAOYSA-N	[2]
XLogP3 (Predicted)	1.5	[2]
Topological Polar Surface Area	38.9 Å ²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]

Comparative Properties of Isomers

To provide context, the table below compares the computed data for the target compound with the known experimental data of its well-studied isomer, 2-Chloro-5-methylpyridin-4-amine. This comparison is critical for estimating the physical characteristics of the target compound.

Property	4-Chloro-5-methylpyridin-2-amine	2-Chloro-5-methylpyridin-4-amine
CAS Number	1033203-31-4	79055-62-2[3]
Appearance	Solid (Predicted)	White to yellowish crystal or crystalline powder[4]
Melting Point	Not available	~115 °C[5]
Boiling Point	Not available	310.1 °C (Predicted)[4]
Solubility	Not available	Slightly soluble in water; soluble in ethanol, DMF, dichloromethane[4]

The difference in substitution patterns between the isomers is expected to influence intermolecular forces, leading to variations in melting point and solubility. The 4-amino isomer's ability to form different hydrogen bonding networks likely contributes to its specific physical properties.

Spectroscopic Characterization (Predictive Analysis)

No experimental spectra for **4-Chloro-5-methylpyridin-2-amine** are readily available. However, a predictive analysis based on established principles of NMR spectroscopy can provide researchers with expected values for compound verification.

Predicted ¹H NMR Analysis

The expected ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) would feature:

- Methyl Protons (-CH₃): A singlet expected around δ 2.0-2.3 ppm.
- Amino Protons (-NH₂): A broad singlet, typically between δ 4.5-6.5 ppm, whose chemical shift is solvent-dependent.
- Aromatic Protons (Pyridine Ring): Two singlets corresponding to the protons at the C3 and C6 positions. The proton at C6 (adjacent to the nitrogen) would likely appear further

downfield (δ ~7.5-7.8 ppm) compared to the proton at C3 (δ ~6.5-6.8 ppm).

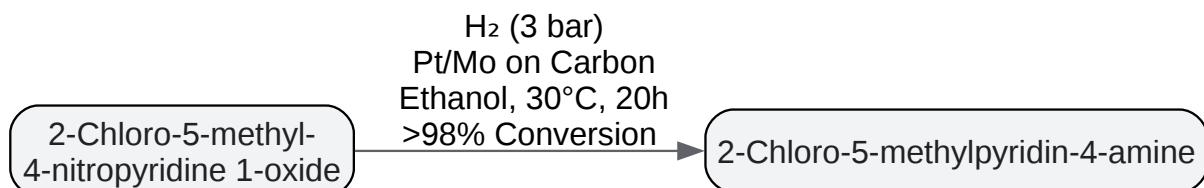
For comparison, the published ^1H NMR data for the isomer 2-Chloro-5-methylpyridin-4-amine in DMSO-d_6 shows signals at δ =1.96 (s, 3H, $-\text{CH}_3$), 6.16 (br s, 2H, $-\text{NH}_2$), 6.50 (s, 1H, Ar-H), and 7.68 (s, 1H, Ar-H).[6] This experimental data supports the predicted regions for the different proton environments in the target molecule.

Synthesis Routes (Analogous Protocol)

A validated, step-by-step synthesis for **4-Chloro-5-methylpyridin-2-amine** is not described in peer-reviewed literature. However, a highly robust and scalable synthesis for its isomer, 2-Chloro-5-methylpyridin-4-amine, has been patented, which serves as an excellent model for a potential synthetic strategy.[7][8] This method relies on the catalytic hydrogenation of a nitro-N-oxide precursor.

Analogous Synthesis of 2-Chloro-5-methylpyridin-4-amine

This process demonstrates a common and efficient pathway for producing substituted aminopyridines.[8]



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Caption: Analogous synthesis of a key chloro-methyl-aminopyridine isomer.

Experimental Protocol (Adapted from Patent Literature[6][8]):

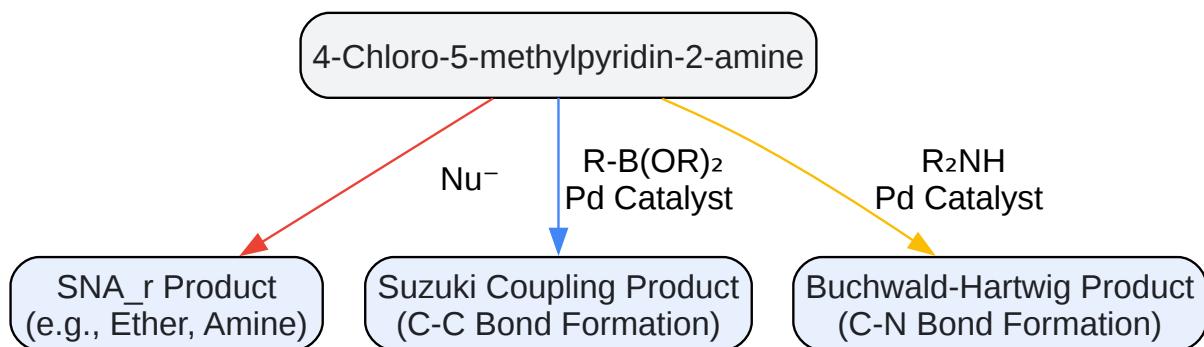
- Reactor Charging: A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, ~10% w/w) under an inert argon atmosphere.

- Solvent Addition: Anhydrous ethanol is added as the solvent (approx. 10-12 mL per gram of starting material).
- Inerting: The reactor is sealed and purged three times with argon (3 bar overpressure).
- Hydrogenation: The atmosphere is replaced with hydrogen, and the reaction is maintained at 3 bar of hydrogen pressure. The mixture is stirred at 30°C for approximately 20 hours.
- Work-up: Upon completion (monitored by HPLC, >98% conversion), the reactor is inerted with argon. The reaction mixture is filtered through a pad of kieselguhr to remove the catalyst.
- Isolation: The filtrate is concentrated under reduced pressure to yield the product, 2-Chloro-5-methylpyridin-4-amine, typically in high purity (>97%).

Causality and Expertise: The choice of a bimetallic platinum/molybdenum catalyst is crucial for efficiently reducing both the nitro group and the N-oxide functionality simultaneously under mild conditions.^[8] This avoids harsh reagents and improves the safety and scalability of the process.

Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Chloro-5-methylpyridin-2-amine** lies in the differential reactivity of its functional groups. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized or used as a directing group.



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Caption: Key reaction pathways for **4-Chloro-5-methylpyridin-2-amine**.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are foundational methods in modern drug discovery for constructing C-N and C-C bonds, respectively.^{[9][10]} Halogenated 2-aminopyridines are excellent substrates for these transformations.

Regioselectivity Insight: In dihalopyridines, Buchwald-Hartwig amination often occurs with high regioselectivity at the C2 position over the C4 position.^{[11][12]} This is attributed to the more favorable oxidative addition of the palladium catalyst at the position alpha to the ring nitrogen. This principle suggests that the chloro group at C4 in the target molecule is well-suited for selective cross-coupling.

Representative Protocol: Buchwald-Hartwig Amination (Analogous)

The following protocol, adapted from methodologies for related chloropyridines, details a typical procedure for C-N bond formation.^[11]

- **Reaction Setup:** To an oven-dried Schlenk tube, add the aryl halide (e.g., **4-Chloro-5-methylpyridin-2-amine**, 1.0 mmol), the amine coupling partner (1.2 mmol), a suitable palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
- **Base and Solvent:** Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu , 1.4 mmol).
- **Inert Atmosphere:** Seal the tube, evacuate, and backfill with argon. Repeat three times.
- **Solvent Addition:** Add anhydrous, degassed toluene or dioxane (3-5 mL) via syringe.
- **Reaction:** Heat the mixture with stirring at 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).
- **Work-up and Purification:** Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Applications in Drug Discovery (By Isomeric Analogy)

While specific applications for **4-Chloro-5-methylpyridin-2-amine** are not documented, the immense value of the chloro-methyl-aminopyridine scaffold is demonstrated by its isomers, which are key intermediates in blockbuster drugs.

- Finerenone: The isomer 2-Chloro-5-methylpyridin-4-amine is a crucial building block for Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes.[7][8]
- Lumacaftor: The isomer 6-Chloro-5-methylpyridin-2-amine is a key intermediate in the synthesis of Lumacaftor, a component of treatments for cystic fibrosis that acts as a corrector of the F508del-CFTR protein.[13]

The utility of these isomers underscores the potential of **4-Chloro-5-methylpyridin-2-amine** as a valuable, yet underexplored, building block for the synthesis of novel pharmaceutical agents.

Safety and Handling

No specific safety data sheet (SDS) for **4-Chloro-5-methylpyridin-2-amine** is widely available. However, based on data for analogous aminopyridines and chloropyridines, the compound should be handled with care.[4]

- Hazard Classification (Anticipated): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
- Handling Precautions: Use only in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

4-Chloro-5-methylpyridin-2-amine is a functionalized heterocyclic building block with significant untapped potential. While a lack of specific published data necessitates a predictive and analogous approach to its chemistry, its structural features strongly suggest high utility in modern synthetic chemistry. Its value as a substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of drug discovery, is particularly noteworthy. The established importance of its isomers in major pharmaceuticals provides a compelling rationale for further investigation into the synthesis and reactivity of this specific compound, positioning it as a valuable tool for medicinal chemists and researchers developing the next generation of therapeutics.

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